REACTION_CXSMILES
|
Cl[CH:2]([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH3:13])[CH:3]=O.[NH2:14][C:15]([NH2:17])=[O:16].COC1C=CC=CC=1N>C(O)C>[CH3:13][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[CH2:5][C:2]1[O:16][C:15]([NH2:17])=[N:14][CH:3]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC(C=O)CC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was diluted with dichloromethane (250 mL)
|
Type
|
WASH
|
Details
|
washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 250 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane (300 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to yield the yellow-red solid product
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(CC2=CN=C(O2)N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |